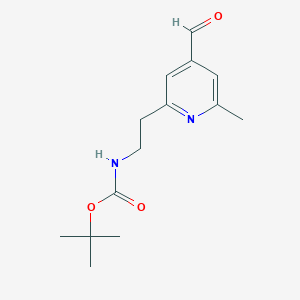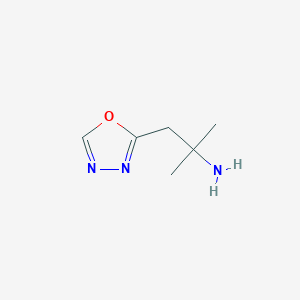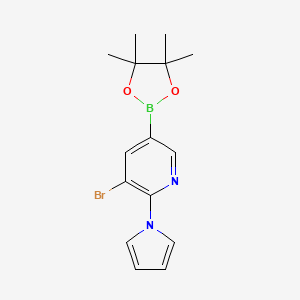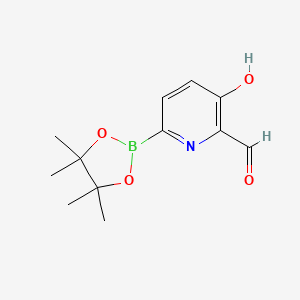
(6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative with the molecular formula C12H16BNO4 and a molecular weight of 249.07 g/mol . This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and can be completed within a few hours.
Industrial Production Methods
Industrial production of boronic esters, including this compound, often employs continuous flow chemistry techniques. These methods allow for the efficient handling and scaling up of reactions, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed to facilitate the reaction.
Major Products
Aplicaciones Científicas De Investigación
(6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester primarily involves its role as a boron-containing reagent in organic synthesis. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.
5-Formyl-6-methoxypyridine-3-boronic Acid Pinacol Ester: A structurally related compound with similar reactivity.
Uniqueness
(6-Formyl-5-hydroxypyridin-2-YL)boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. The presence of both formyl and hydroxyl groups on the pyridine ring allows for additional functionalization and derivatization, making it a versatile intermediate in various chemical transformations .
Propiedades
Fórmula molecular |
C12H16BNO4 |
|---|---|
Peso molecular |
249.07 g/mol |
Nombre IUPAC |
3-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)10-6-5-9(16)8(7-15)14-10/h5-7,16H,1-4H3 |
Clave InChI |
LBWBKZVJHOLAPL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


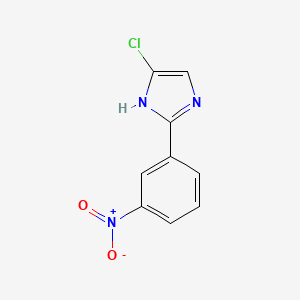
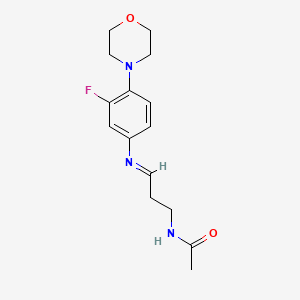
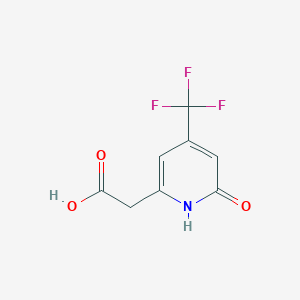
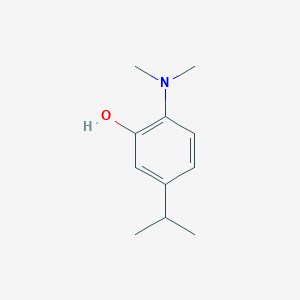
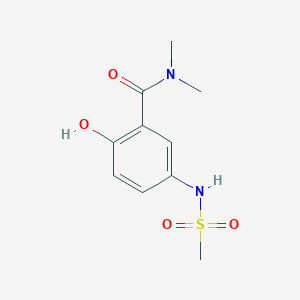
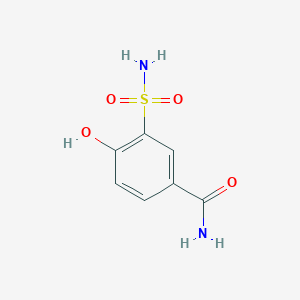
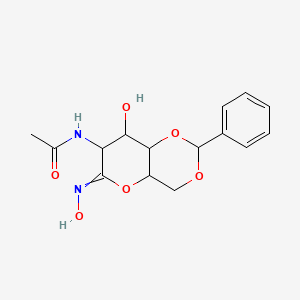
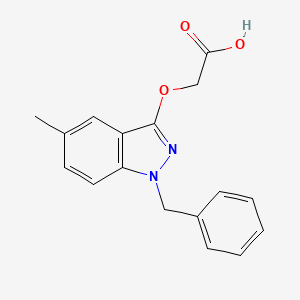
![1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14852090.png)
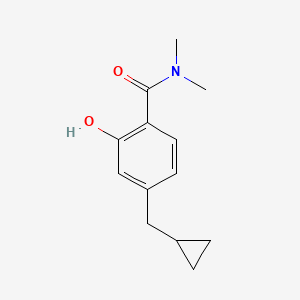
![2-Benzyl-4-(4-fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852096.png)
